
2-Chloro-4-methyl-5-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-methyl-5-phenylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 4-position, and a phenyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methylpyridine with phenylboronic acid in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction is typically carried out in a solvent like toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-methyl-5-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide.
Oxidation: Potassium permanganate in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-amino-4-methyl-5-phenylpyridine or 2-thio-4-methyl-5-phenylpyridine.
Oxidation: Formation of 2-chloro-4-carboxy-5-phenylpyridine.
Reduction: Formation of this compound derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-methyl-5-phenylpyridine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-methyl-5-phenylpyridine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary but often include interactions with cellular signaling pathways and inhibition of specific enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-methyl-4-phenylpyrimidine
- 2-Chloro-4-methyl-5-phenylpyridine
- 2-Chloro-5-iodopyridine
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific reactivity or binding characteristics are required .
Eigenschaften
Molekularformel |
C12H10ClN |
|---|---|
Molekulargewicht |
203.67 g/mol |
IUPAC-Name |
2-chloro-4-methyl-5-phenylpyridine |
InChI |
InChI=1S/C12H10ClN/c1-9-7-12(13)14-8-11(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
HGGBRNDIABCGNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


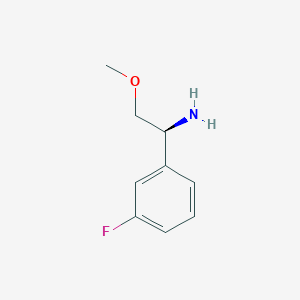
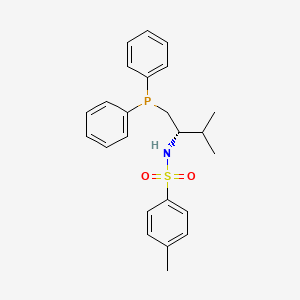
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12952948.png)
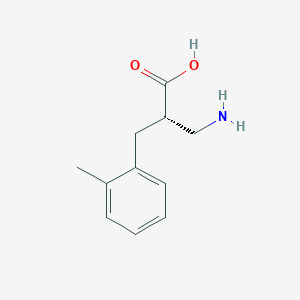
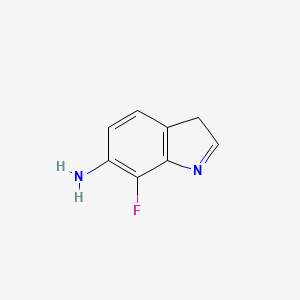
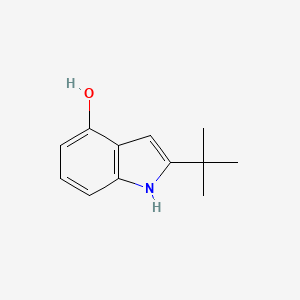

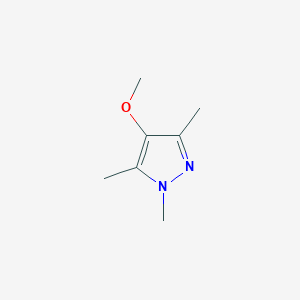
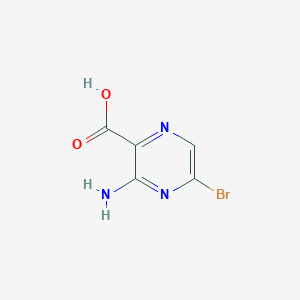
![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)


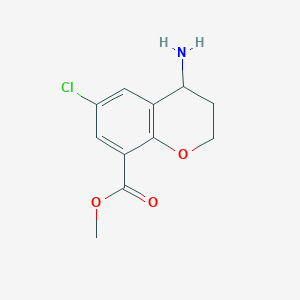
![6-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12953009.png)
